

Unveiling the Kinase Inhibitory Potential of the Indazole Scaffold: A Comparative Analysis

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Compound of Interest

Compound Name: methyl 5-nitro-1H-indazole-7-carboxylate

Cat. No.: B1270063

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While specific kinase inhibitory data for **methyl 5-nitro-1H-indazole-7-carboxylate** is not publicly available, the indazole core is a well-established and privileged scaffold in the development of potent kinase inhibitors. This guide provides a comparative analysis of several notable indazole-based kinase inhibitors, offering insights into their performance, supported by experimental data. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical class.

The indazole structure, a bicyclic aromatic heterocycle, has proven to be a versatile framework for the design of inhibitors targeting a wide array of protein kinases, which are crucial regulators of cellular processes and prominent targets in cancer therapy and other diseases.^{[1][2]} Modifications to the indazole ring system have led to the discovery of highly potent and selective inhibitors for various kinase families.

Comparative Kinase Inhibition Profiles

The following table summarizes the inhibitory activities of several exemplary indazole derivatives against their respective primary kinase targets. This data showcases the diverse potential of the indazole scaffold in achieving high-potency kinase inhibition.

Compound ID	Target Kinase	IC50 (nM)	Reference Compound	IC50 (nM)
Axitinib	VEGFR2	0.2	Pazopanib	30
Compound 14d	FGFR1	5.5	-	-
SR-1459	ROCK-II	13	-	-
Compound C05	PLK4	< 0.1	-	-
Compound 30I	PAK1	9.8	-	-

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 value indicates a more potent inhibitor. Data for Axitinib and Pazopanib against VEGFR-2 are provided for comparative context.[\[1\]](#)[\[3\]](#)

In-Depth Look at Select Indazole-Based Kinase Inhibitors

Axitinib (Inlyta®): A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, Axitinib is an FDA-approved drug for the treatment of advanced renal cell carcinoma.[\[3\]](#) Its indazole core plays a critical role in its binding to the ATP-binding pocket of the VEGFR kinase domain.

FGFR Inhibitors: Several indazole derivatives have shown significant inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, compound 14d, with a fluorine substitution on the phenyl ring, demonstrated a remarkable improvement in activity against FGFR1 with an IC50 of 5.5 nM.[\[1\]](#)

ROCK-II Inhibitors: Indazole piperazine and piperidine analogs have been designed as inhibitors of Rho-associated coiled-coil containing protein kinase II (ROCK-II), a target for diseases like glaucoma and spinal cord injury. SR-1459 emerged as a potent inhibitor with an IC50 of 13 nM against ROCK-II.[\[4\]](#)

PLK4 Inhibitors: Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication, and its inhibition is a promising anti-cancer strategy. The indazole-based compound C05 exhibited exceptional potency against PLK4 with an IC50 value of less than 0.1 nM.[\[3\]](#)

PAK1 Inhibitors: P21-activated kinase 1 (PAK1) is involved in tumor progression, making it an attractive target for cancer therapy. The 1H-indazole-3-carboxamide derivative 30I was identified as a potent and selective PAK1 inhibitor with an IC₅₀ of 9.8 nM.

Experimental Protocols

The determination of kinase inhibitory activity is a critical step in the evaluation of novel compounds. A generalized protocol for an in vitro kinase activity assay is provided below.

General In Vitro Kinase Activity Assay (Luminescence-Based)

This method quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

- Purified recombinant kinase
- Kinase-specific substrate (peptide or protein)
- ATP (Adenosine triphosphate)
- Test compounds (e.g., indazole derivatives) dissolved in DMSO
- Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- White, opaque 96-well or 384-well plates

Procedure:

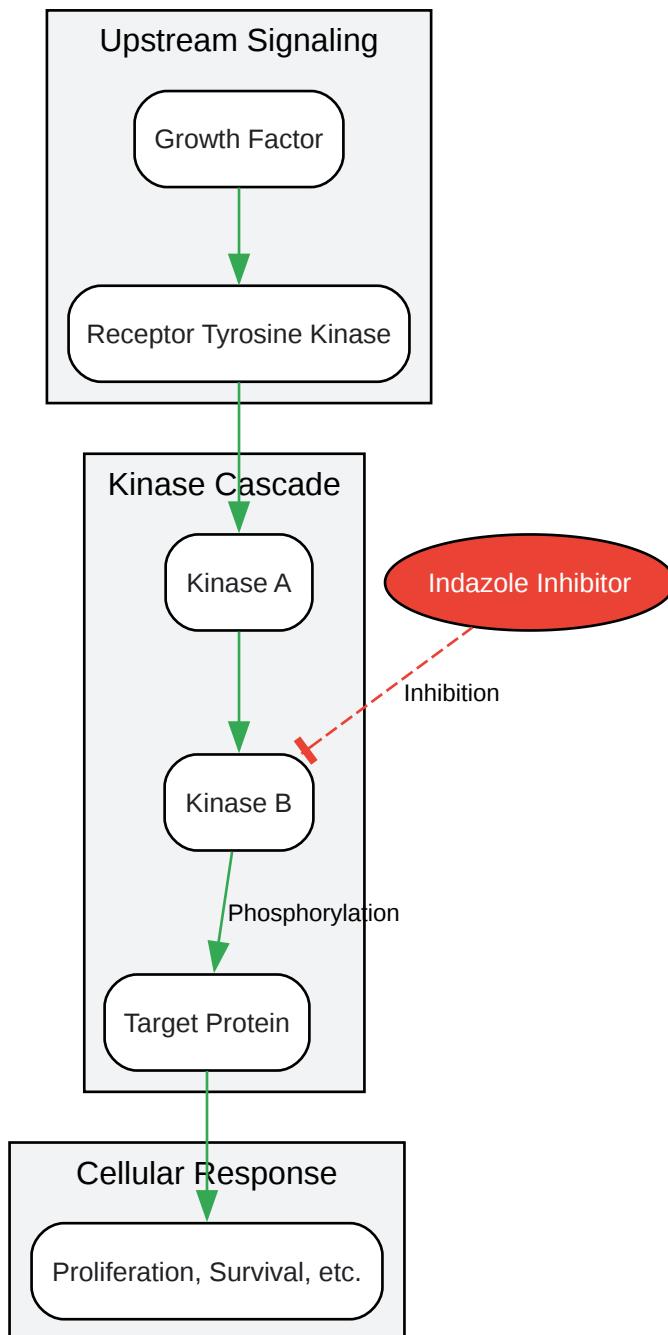
- Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is common.
- Kinase Reaction Setup:

- In a multi-well plate, add a small volume (e.g., 2.5 μ L) of the diluted test compound or DMSO (as a control) to each well.
- Add the kinase enzyme solution to each well.
- Incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
- Initiation of Kinase Reaction: Add the substrate and ATP mixture to each well to start the reaction.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- ADP Detection:
 - Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
 - Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflow

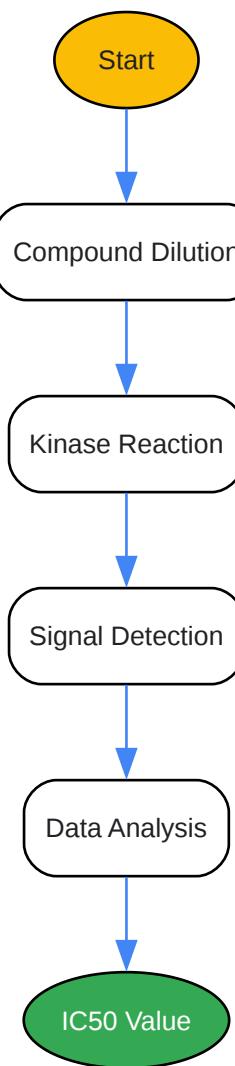
Visualizing the intricate signaling pathways targeted by these inhibitors and the experimental workflow is crucial for a comprehensive understanding.

General Kinase Signaling Pathway and Inhibition

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Caption: General kinase signaling pathway and its inhibition.

Workflow for Kinase Inhibitor IC50 Determination



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Caption: Experimental workflow for IC50 determination.

In conclusion, while data on **methyl 5-nitro-1H-indazole-7-carboxylate** as a kinase inhibitor remains to be elucidated, the broader family of indazole derivatives represents a highly successful and versatile scaffold for the development of potent and selective kinase inhibitors. The examples provided herein underscore the potential of this chemical class and offer a foundation for future research and drug discovery efforts in this area.

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